molecular formula C11H9F2N5O2S B5693586 N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE

Cat. No.: B5693586
M. Wt: 313.29 g/mol
InChI Key: WKILNJBMCQARSQ-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethyl group, a methylsulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the difluoromethyl and methylsulfanyl groups, and finally, the attachment of the nitrophenyl group through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and methylsulfanyl groups may play a role in modulating the compound’s reactivity and binding affinity to target molecules. The nitrophenyl group may contribute to the compound’s overall biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(4-NITROPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methylsulfanyl groups, along with the nitrophenyl moiety, makes this compound particularly versatile and valuable for various applications.

Properties

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O2S/c1-21-11-16-15-10(9(12)13)17(11)14-6-7-2-4-8(5-3-7)18(19)20/h2-6,9H,1H3/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKILNJBMCQARSQ-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(C=C2)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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